molecular formula C12H18N2OS B2952821 2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide CAS No. 1240716-15-7

2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide

Cat. No.: B2952821
CAS No.: 1240716-15-7
M. Wt: 238.35
InChI Key: PLHVJJFHTBJGPU-UHFFFAOYSA-N
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Description

“2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide” is a chemical compound with the CAS Number: 1240716-15-7 . It has a molecular weight of 238.35 . The IUPAC name for this compound is 2- (4-ethyl-6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)-N-methylacetamide .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide is part of a broader category of compounds involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. Research into similar compounds has led to the development of novel synthetic pathways for pyridines and thieno[2,3-b]pyridine derivatives, showcasing the utility of these compounds in heterocyclic synthesis. For instance, arylmethylenecyanothioacetamide reacts with ethyl acetoacetate and acetylacetone to yield 3-cyano-2(1H)-pyridinethione derivatives, which can be further processed into thieno[2,3-b]pyridine derivatives (Elgemeie, Elfahham, & Nabey, 1988). Similarly, the reaction of dihydrothioxopyridine derivatives with halogenated compounds has been used to synthesize a range of thieno[2,3-b]pyridines and pyridothienopyrimidines (Abunada, El-louh, & Al-Zaeem, 2009).

Biological Activity and Pharmacological Potential

The structural features of this compound suggest its potential in contributing to the design of compounds with significant biological activities. Related structures have been explored for their anticancer activities, highlighting the potential of such compounds in medical research. For example, thiazolo[3,2-a]pyridines have shown promising anticancer activity across a range of cancer cell lines, indicating the importance of these heterocyclic frameworks in developing new therapeutic agents (Altug et al., 2011).

Synthetic Methodologies and Catalysis

Research into compounds within the same chemical family as this compound often focuses on developing new synthetic methodologies. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates the versatility of cyanoacetamide in creating a wide array of heterocyclic compounds, showcasing the potential for innovative catalytic processes and synthetic strategies (Dawadi & Lugtenburg, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-10-9-5-7-16-11(9)4-6-14(10)8-12(15)13-2/h5,7,10H,3-4,6,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVJJFHTBJGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1CC(=O)NC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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